

Technical Application Note: Synthesis & Characterization of 4-[2-(3-Bromophenoxy)ethyl]morpholine

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Compound of Interest

Compound Name:	4-[2-(3-Bromophenoxy)ethyl]morpholine
CAS No.:	435283-95-7
Cat. No.:	B1269199

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Executive Summary & Retrosynthetic Logic

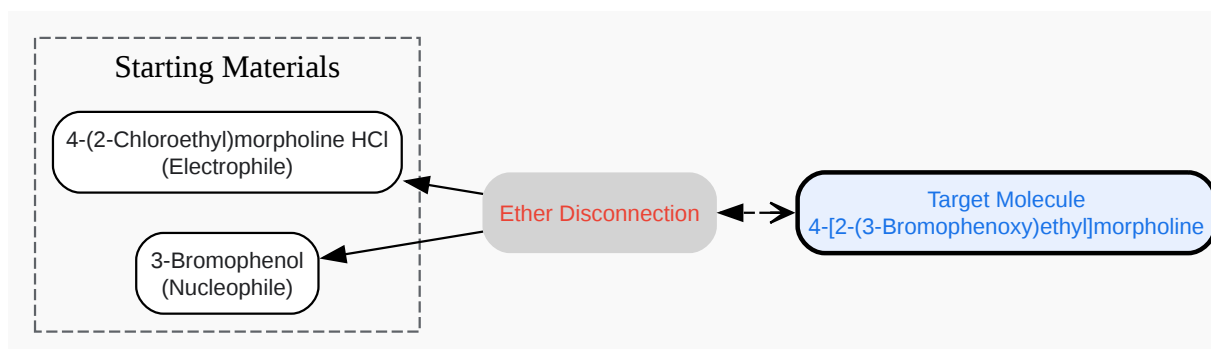
This technical guide details the optimized synthesis of **4-[2-(3-Bromophenoxy)ethyl]morpholine**, a structural motif common in psychoactive pharmacophores (e.g., Viloxazine analogs) and sigma receptor ligands.[1]

The synthesis is approached via a Williamson Ether Synthesis strategy, favoring the nucleophilic attack of the phenoxide anion (derived from 3-bromophenol) onto the electrophilic alkyl halide (4-(2-chloroethyl)morpholine).[1] This route is selected over Mitsunobu coupling due to higher scalability, easier purification, and the commercial availability of the hydrochloride salt of the alkylating agent.[1]

Retrosynthetic Pathway

The target molecule is disconnected at the ether linkage:[1]

- Nucleophile: 3-Bromophenol (activated by base).[1]
- Electrophile: 4-(2-Chloroethyl)morpholine (generated in situ from the HCl salt).[1]



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
[1]

Critical Reagents & Material Specifications

To ensure reproducibility, reagents must meet specific purity thresholds.[1] The use of the hydrochloride salt of the morpholine derivative is recommended for stability, but requires specific stoichiometric adjustments during the reaction.[1]

Table 1: Reagents and Solvents[1][2]

Component	Role	CAS No.	Grade/Spec	Stoichiometry
3-Bromophenol	Substrate (Phenol)	591-20-8	>98% HPLC	1.0 equiv
4-(2-Chloroethyl)morpholine HCl	Alkylating Agent	3647-69-6	>98%	1.2 equiv
Potassium Carbonate (K ₂ CO ₃)	Base	584-08-7	Anhydrous, Powder	3.0 equiv
Potassium Iodide (KI)	Catalyst	7681-11-0	Reagent Grade	0.1 equiv
Acetonitrile (MeCN)	Solvent	75-05-8	Anhydrous (<50 ppm H ₂ O)	10 mL/g substrate
Ethyl Acetate / Hexanes	Extraction/Purification	-	ACS Grade	As needed

Safety Advisory: Nitrogen Mustards

WARNING: 4-(2-Chloroethyl)morpholine is a nitrogen mustard derivative.^[1] While the HCl salt is stable, the free base generated in situ is a potential vesicant and alkylating agent.^[1]

- Engineering Controls: All weighing and reactions must occur inside a fume hood.
- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.^[1]
- Quenching: Residual alkylating agent should be quenched with dilute aqueous ammonia or thiosulfate before disposal.^[1]

Experimental Protocol: Williamson Ether Synthesis

This protocol utilizes Finkelstein-like catalysis (KI) to convert the unreactive alkyl chloride into a more reactive alkyl iodide in situ, significantly accelerating the reaction with the phenoxide.^[1]

Step-by-Step Methodology

Phase 1: Reaction Setup

- Equipment: Oven-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
- Solvent Prep: Charge the flask with Acetonitrile (MeCN). Note: DMF can be used for faster rates but complicates workup; MeCN is preferred for cleaner isolation.^[1]
- Base Activation: Add 3-Bromophenol (1.0 equiv) and Potassium Carbonate (3.0 equiv). Stir at room temperature for 30 minutes.
 - Why: This deprotonates the phenol to form the phenoxide anion (Ar-O⁻), visible as a slight color change.^[1]
- Reagent Addition: Add 4-(2-Chloroethyl)morpholine HCl (1.2 equiv) and Potassium Iodide (0.1 equiv) in a single portion.
 - Note: The extra equivalents of base (3.0 total) are required to neutralize the HCl salt of the morpholine reagent and deprotonate the phenol.^[1]

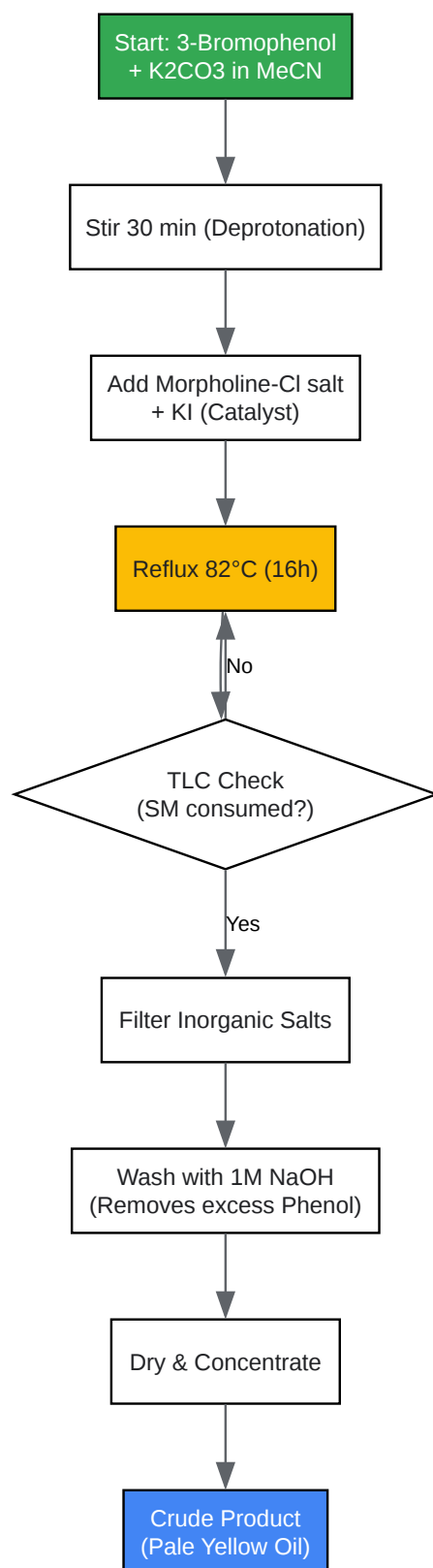
Phase 2: Reaction & Monitoring^[1]

- Reflux: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.
- Timeline: Reaction typically reaches completion in 12–16 hours.
- IPC (In-Process Control): Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes).
 - Target Rf: ~0.4–0.5 (Amine functionality may cause streaking; add 1% Triethylamine to eluent if necessary).^[1]
 - Starting Material Rf: ~0.7 (3-Bromophenol).^[1]

Phase 3: Workup & Isolation^[1]

- Filtration: Cool the reaction to room temperature. Filter off the inorganic solids (KCl, KHCO₃) through a Celite pad.^[1] Wash the pad with Ethyl Acetate.^[1]
- Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

- Extraction: Redissolve the oil in Ethyl Acetate (50 mL) and wash with:
 - 1x 1M NaOH (to remove unreacted phenol).[1]
 - 1x Brine (saturated NaCl).[1]
 - 1x Water.[1][2]
- Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na_2SO_4), filter, and evaporate to dryness.[1]



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Figure 2: Operational workflow for the synthesis and isolation of the target ether.

Characterization & Validation Criteria

Upon isolation, the product should be a pale yellow to colorless oil.[1][3] If the oil is impure, convert it to the Hydrochloride or Oxalate salt for recrystallization.[1]

Expected Analytical Data

- Appearance: Viscous oil (Free base).[1]
- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.0–7.2 (m, 4H, Aromatic protons of 3-bromophenol ring).[1]
 - δ 4.05 (t, $J=6.0$ Hz, 2H, -O-CH₂-CH₂-N).[1]
 - δ 3.70 (t, $J=4.8$ Hz, 4H, Morpholine -CH₂-O-CH₂-).[1]
 - δ 2.75 (t, $J=6.0$ Hz, 2H, -O-CH₂-CH₂-N).[1]
 - δ 2.55 (m, 4H, Morpholine -CH₂-N-CH₂-).[1]
- Mass Spectrometry (ESI+):
 - Calculated $[\text{M}+\text{H}]^+$: 286.04 (for ^{79}Br) / 288.04 (for ^{81}Br).[1]
 - Pattern: Characteristic 1:1 doublet indicating presence of one bromine atom.[1]

Troubleshooting Table

Observation	Diagnosis	Remedial Action
Low Yield (<40%)	Incomplete alkylation due to poor nucleophilicity.[1]	Switch solvent to DMF (run at 90°C) or increase KI to 0.5 equiv.
Product Streaks on TLC	Amine interaction with silica.[1]	Pre-treat TLC plate with 5% Triethylamine in Hexane.[1]
Residual Phenol	Inefficient base wash.[1]	Repeat 1M NaOH wash; ensure pH of aqueous layer is >12.[1]
Dark/Black Reaction	Oxidation of phenol or amine. [1]	Ensure strict inert atmosphere (N ₂) during reflux.[1]

References

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